5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug substance . The compound also contains a pyrazolo[1,5-a]pyrazin-4-one group, which is a type of heterocyclic compound. Heterocyclic compounds are often found in a wide range of applications, including pharmaceuticals, agrochemicals, and dyes.
Chemical Reactions Analysis
The reactivity of a compound is determined by its molecular structure, particularly the functional groups present. Piperazine rings, for example, are often involved in reactions with acids and bases, and can undergo N-alkylation .Scientific Research Applications
The compound , known by its chemical names “5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one” and “5-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one”, has potential applications in various scientific research fields. Below is a comprehensive analysis focusing on six unique applications, each with a detailed section.
Serotonin Receptor Inhibition
This compound has been identified as a potential inhibitor of the 5-HT1A receptor . The 5-HT1A receptor is a subtype of serotonin receptor implicated in several neurological processes, including anxiety, depression, and the regulation of mood. The compound’s affinity for this receptor suggests it could be valuable in the development of new treatments for psychiatric disorders.
Antimicrobial Activity
Compounds with the piperazine moiety have been shown to exhibit antimicrobial properties . This suggests that the compound could be synthesized and tested for its efficacy against various bacterial strains, potentially leading to new antibacterial agents.
Cancer Research
Piperazine derivatives have been explored for their cytotoxic activity against various cancer cell lines . The compound could be part of a library of molecules tested for their ability to inhibit the growth of cancer cells, contributing to the discovery of novel chemotherapeutic agents.
Neurodegenerative Diseases
The structural features of this compound suggest it may cross the blood-brain barrier , making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its potential to interact with central nervous system receptors could lead to new insights into the management of these conditions.
Enzyme Inhibition
Molecular docking studies have indicated that similar compounds can act as inhibitors for certain enzymes . This compound could be investigated for its ability to bind to and inhibit enzymes that are relevant in disease pathways, offering a method to regulate biological processes.
GPCR-Related Drug Discovery
Given that a significant number of drugs target G protein-coupled receptors (GPCRs) , this compound’s interaction with the 5-HT1A receptor, a member of the GPCR family, underscores its potential in drug discovery efforts aimed at treating a wide range of diseases.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been found to interact withalpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are significant targets for various neurological conditions treatment .
Mode of Action
Based on the structural similarity to other compounds, it is plausible that it may interact with its targets (such as the alpha1-adrenergic receptors) to induce a therapeutic effect .
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, are known to play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
Compounds with similar structures have been found to exhibit an acceptable pharmacokinetic profile .
Result of Action
Based on the potential interaction with alpha1-adrenergic receptors, it may have effects on smooth muscle contraction and neurological conditions .
properties
IUPAC Name |
5-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N5O3/c1-21(2)22-7-9-23(10-8-22)26-20-27-29(36)33(17-18-34(27)30-26)12-11-28(35)32-15-13-31(14-16-32)24-5-4-6-25(19-24)37-3/h4-10,17-19,21,26-27,30H,11-16,20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJDHQHMEAZDOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one |
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